molecular formula C11H15N3OS B1656625 [(E)-(4-propoxyphenyl)methyleneamino]thiourea CAS No. 5351-86-0

[(E)-(4-propoxyphenyl)methyleneamino]thiourea

Cat. No. B1656625
CAS RN: 5351-86-0
M. Wt: 237.32 g/mol
InChI Key: ZCPNUSUFXTTYKA-MDWZMJQESA-N
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Description

Thioureas are a class of organosulfur compounds characterized by a functional group consisting of two amine groups (-NH2) attached to a carbonyl group (C=O). They are used in various applications, including organic synthesis and pharmaceutical industries .


Synthesis Analysis

Thioureas can be synthesized by the reaction of various amines with carbon disulfide . The exact method of synthesis can vary depending on the specific thiourea derivative being produced .


Molecular Structure Analysis

The molecular structure of thioureas involves a carbonyl group (C=O) attached to two amine groups (-NH2). The exact structure can vary depending on the specific thiourea derivative .


Chemical Reactions Analysis

Thioureas can participate in a variety of chemical reactions, including the formation of heterocyclic compounds and complex formation with metal ions . They can also act as organocatalysts in many reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thioureas can vary depending on their specific structure. For example, they are generally soluble in water and alcohol but insoluble in nonpolar solvents.

Scientific Research Applications

Corrosion Inhibition

NSC728 has been studied for its potential as a corrosion inhibitor, particularly for mild steel in acidic environments. The compound’s efficacy in preventing corrosion could be attributed to its ability to form a protective layer on the metal surface, thus reducing the rate of metal dissolution and acid attack .

Gold Recovery from E-Waste

Thiourea derivatives, including NSC728, are being explored as eco-friendlier alternatives to traditional gold leaching chemicals like cyanide. Their application in the recovery of gold from electronic waste is particularly promising due to their faster reaction kinetics and lower toxicity .

Anticancer Research

Compounds structurally related to NSC728 have been synthesized with thiourea linkages to improve their selectivity and efficacy against cancer cells. These compounds, including NSC728 analogs, are being investigated for their potential to selectively target and treat various types of cancer .

Space Science and Material Research

While not directly linked to NSC728, thiourea-based compounds have been utilized in space science experiments. For instance, high-quality crystal materials difficult to produce on Earth have been obtained in space, which are crucial for the development of high-performance semiconductor alloys .

Neural Stem Cell Tracking

Thiourea compounds are part of the ongoing research in neural stem cell tracking. They are used in labeling and imaging techniques to monitor the efficacy and safety of stem cell therapies for neurological diseases .

Mechanism of Action

The mechanism of action of thioureas can vary depending on their specific structure and the context in which they are used. For example, some thiourea derivatives have been found to exhibit biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

Safety and Hazards

Thioureas can pose various safety hazards. For example, they can be harmful if swallowed and are suspected of causing cancer . Always refer to the specific Safety Data Sheet (SDS) for detailed safety information .

Future Directions

Thioureas and their derivatives continue to be an active area of research due to their wide range of applications in fields such as organic synthesis, pharmaceuticals, and materials science .

properties

IUPAC Name

[(E)-(4-propoxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-2-7-15-10-5-3-9(4-6-10)8-13-14-11(12)16/h3-6,8H,2,7H2,1H3,(H3,12,14,16)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPNUSUFXTTYKA-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425966
Record name NSC728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5351-86-0
Record name NSC728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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